
4-Quinolinamine, 6-fluoro-2-(2-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine typically involves the use of aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials. The amino Diel–Alder reaction is a common method used in its synthesis . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Analyse Chemischer Reaktionen
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the production of dyes, catalysts, and materials .
Wirkmechanismus
The mechanism of action of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA synthesis, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Nalidixic acid: An older quinolone that lacks fluorine atoms but shares a similar mechanism of action. The uniqueness of 6-fluoro-2-(2-fluorophenyl)quinolin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties
Eigenschaften
CAS-Nummer |
189877-87-0 |
|---|---|
Molekularformel |
C15H10F2N2 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
6-fluoro-2-(2-fluorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H,(H2,18,19) |
InChI-Schlüssel |
CRSIMZKQQZEMBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


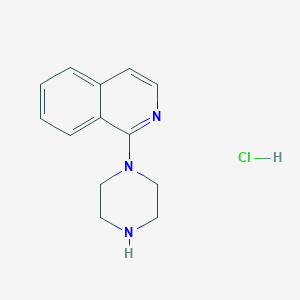

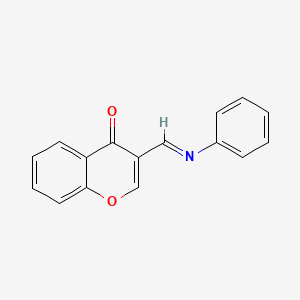

![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)
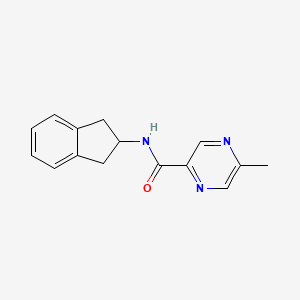
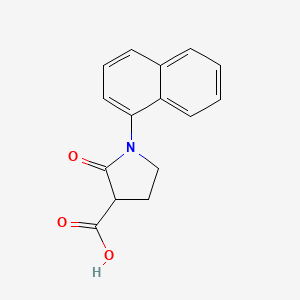
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
![[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)

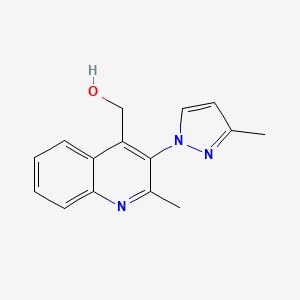

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)

